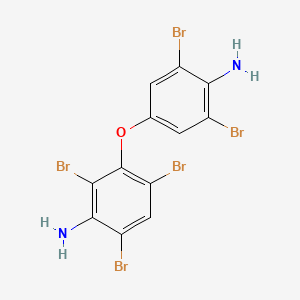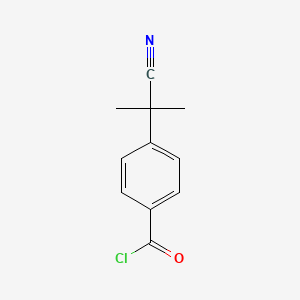
(2,4,6-Trichloropyrimidin-5-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,4,6-Trichloropyrimidin-5-yl)methanol: is an organic compound characterized by a pyrimidine ring substituted with three chlorine atoms at positions 2, 4, and 6, and a hydroxymethyl group at position 5
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Chlorination of Pyrimidine Derivatives: : One common method involves the chlorination of pyrimidine derivatives. Starting with a pyrimidine ring, chlorination at the 2, 4, and 6 positions can be achieved using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled conditions.
-
Hydroxymethylation: : The introduction of the hydroxymethyl group at the 5-position can be performed through a hydroxymethylation reaction. This typically involves the use of formaldehyde and a base, such as sodium hydroxide (NaOH), to introduce the hydroxymethyl group.
Industrial Production Methods
Industrial production of (2,4,6-Trichloropyrimidin-5-yl)methanol often involves a multi-step synthesis starting from readily available pyrimidine derivatives. The process includes:
Chlorination: Using chlorinating agents like phosphorus pentachloride or thionyl chloride.
Hydroxymethylation: Employing formaldehyde and a base to introduce the hydroxymethyl group.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : (2,4,6-Trichloropyrimidin-5-yl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
-
Reduction: : Reduction reactions can convert the hydroxymethyl group to a methyl group. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
-
Substitution: : The chlorine atoms in the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. This can lead to the formation of various derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of (2,4,6-Trichloropyrimidin-5-yl)carboxylic acid.
Reduction: Formation of (2,4,6-Trichloropyrimidin-5-yl)methane.
Substitution: Formation of various substituted pyrimidines depending on the nucleophile used.
Scientific Research Applications
Chemistry
In synthetic chemistry, (2,4,6-Trichloropyrimidin-5-yl)methanol is used as an intermediate for the synthesis of more complex molecules. Its ability to undergo various chemical reactions makes it a versatile building block in organic synthesis.
Biology
In biological research, derivatives of this compound are studied for their potential biological activities. These derivatives can act as inhibitors or modulators of specific enzymes or receptors.
Medicine
Pharmaceutical research explores the potential of this compound derivatives as therapeutic agents. These compounds may exhibit antimicrobial, antiviral, or anticancer properties, making them candidates for drug development.
Industry
In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its reactivity and stability make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of (2,4,6-Trichloropyrimidin-5-yl)methanol and its derivatives depends on their specific application. In biological systems, these compounds may interact with molecular targets such as enzymes, receptors, or DNA. The chlorine atoms and hydroxymethyl group can influence the binding affinity and specificity of the compound to its target, thereby modulating its biological activity.
Comparison with Similar Compounds
Similar Compounds
(2,4,6-Trichloropyrimidine): Lacks the hydroxymethyl group, making it less versatile in certain reactions.
(2,4-Dichloropyrimidin-5-yl)methanol: Has one less chlorine atom, which can affect its reactivity and applications.
(2,6-Dichloropyrimidin-5-yl)methanol: Similar structure but different substitution pattern, leading to different chemical properties.
Uniqueness
(2,4,6-Trichloropyrimidin-5-yl)methanol is unique due to the presence of three chlorine atoms and a hydroxymethyl group, which confer distinct reactivity and versatility. This combination allows for a wide range of chemical transformations and applications, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
(2,4,6-trichloropyrimidin-5-yl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Cl3N2O/c6-3-2(1-11)4(7)10-5(8)9-3/h11H,1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBNRIAWXHJFJAS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=C(N=C(N=C1Cl)Cl)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Cl3N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60855952 |
Source


|
| Record name | (2,4,6-Trichloropyrimidin-5-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60855952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.44 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260682-15-2 |
Source


|
| Record name | (2,4,6-Trichloropyrimidin-5-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60855952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-4-oxo-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-9-yl] tetradecanoate](/img/structure/B591438.png)
![Heptadecanoic Acid 3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-](/img/new.no-structure.jpg)
![benzyl (1R,3S)-2,2-dimethyl-3-[(E)-(2-oxothiolan-3-ylidene)methyl]cyclopropane-1-carboxylate](/img/structure/B591447.png)

![2-(Dibenzo[b,d]furan-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B591449.png)
![1h,3h-[1,3,5]Oxadiazepino[5,6-a]benzimidazole](/img/structure/B591452.png)

